molecular formula C21H18ClN3O3S B256699 N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea

N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea

Katalognummer B256699
Molekulargewicht: 427.9 g/mol
InChI-Schlüssel: DLVMPUBZBIEDLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea, commonly known as SU6656, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent inhibitor of Src family kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and survival. SU6656 has shown promising results in preclinical studies, and its potential as a therapeutic agent in cancer treatment is currently being investigated.

Wirkmechanismus

SU6656 is a potent inhibitor of Src family kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and survival. Src kinases are overexpressed in many types of cancer, and their inhibition has been shown to have anti-tumor effects. SU6656 binds to the ATP-binding site of Src kinases, preventing their activation and downstream signaling. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, SU6656 has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation, making it a potential candidate for the treatment of thrombotic disorders. SU6656 has also been shown to inhibit the activity of other protein kinases, such as FAK and JAK, which play a role in various cellular processes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of SU6656 is its high potency and specificity for Src family kinases. This makes it a valuable tool for studying the role of these kinases in various cellular processes and diseases. However, one limitation of SU6656 is its potential off-target effects on other protein kinases. It is important to use appropriate controls and confirm the specificity of SU6656 in each experiment.

Zukünftige Richtungen

There are several future directions for the study of SU6656. One area of interest is the development of more potent and selective inhibitors of Src family kinases. Another area of interest is the investigation of the role of Src kinases in other diseases, such as osteoporosis and Alzheimer's disease. Additionally, the combination of SU6656 with other anti-cancer agents is being explored as a potential strategy to improve cancer treatment outcomes.

Synthesemethoden

The synthesis of SU6656 involves the reaction of 4-chlorophenyl isocyanate with 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenylamine in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate carbamate, which is then dehydrated to form the final product. The synthesis of SU6656 has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

SU6656 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. SU6656 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.

Eigenschaften

Produktname

N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea

Molekularformel

C21H18ClN3O3S

Molekulargewicht

427.9 g/mol

IUPAC-Name

1-(4-chlorophenyl)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]urea

InChI

InChI=1S/C21H18ClN3O3S/c22-16-5-7-17(8-6-16)23-21(26)24-18-9-11-19(12-10-18)29(27,28)25-14-13-15-3-1-2-4-20(15)25/h1-12H,13-14H2,(H2,23,24,26)

InChI-Schlüssel

DLVMPUBZBIEDLJ-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl

Kanonische SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.